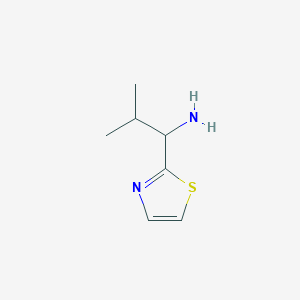

2-Methyl-1-(1,3-thiazol-2-YL)propan-1-amine

CAS No.:

Cat. No.: VC13318920

Molecular Formula: C7H12N2S

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2S |

|---|---|

| Molecular Weight | 156.25 g/mol |

| IUPAC Name | 2-methyl-1-(1,3-thiazol-2-yl)propan-1-amine |

| Standard InChI | InChI=1S/C7H12N2S/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,8H2,1-2H3 |

| Standard InChI Key | VTMMLMUSFHMBLX-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=NC=CS1)N |

| Canonical SMILES | CC(C)C(C1=NC=CS1)N |

Introduction

Chemical Identity and Structural Features

2-Methyl-1-(1,3-thiazol-2-yl)propan-1-amine (CAS: 1594087-95-2) is characterized by the molecular formula C₇H₁₂N₂S and a molecular weight of 156.25 g/mol . Its IUPAC name reflects the substitution pattern: a thiazole ring (1,3-thiazol-2-yl) is attached to the first carbon of a propane chain bearing a methyl group at the second position. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC(C)C(C1=NC=CS1)N | |

| InChI Key | VTMMLMUSFHMBLX-UHFFFAOYSA-N | |

| PubChem CID | 24261692 |

The thiazole ring contributes aromatic stability and polarity, while the methyl group introduces steric hindrance, influencing reactivity and intermolecular interactions.

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

-

Bromination: α-Active methylene ketones are brominated using N-bromosuccinimide (NBS) in ethanol .

-

Thiocyanate Substitution: The brominated intermediate reacts with potassium thiocyanate to introduce a thiocyanate group .

-

Amine Condensation: Primary amines (e.g., methylamine derivatives) undergo cyclocondensation with the thiocyanate intermediate to form the thiazole ring .

A representative pathway is illustrated below:

This method avoids chromatography, achieving yields up to 80% .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency. Solvent selection (e.g., ethanol or methanol) and temperature control (25–30°C) are critical for minimizing side reactions .

Physical and Chemical Properties

Reactivity

The compound participates in:

-

Nucleophilic Substitution: The amine group reacts with electrophiles (e.g., acyl chlorides).

-

Electrophilic Aromatic Substitution: Thiazole C-5 is susceptible to halogenation or nitration .

-

Oxidation: Forms N-oxide derivatives under strong oxidizing conditions.

Biological Activities and Mechanisms

The mechanism involves disruption of microbial cell membranes and inhibition of enzymes critical for cell wall biosynthesis .

Anticancer Activity

In vitro studies on pancreatic cancer cells (Panc-1, Miapaca-2) show IC₅₀ values of 10–25 µM, attributed to apoptosis induction via caspase-3 activation .

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for:

-

Checkpoint Kinase 1 (Chk1) Inhibitors: Picomolar inhibitors with high residence times .

-

Hec1/Nek2 Inhibitors: Fluorinated derivatives exhibit selectivity for cancer cells .

Agricultural Chemistry

Thiazole-based amines are incorporated into fungicides and herbicides due to their stability under environmental conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume